3-Nitro-L-tyrosine-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

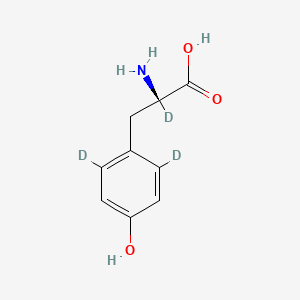

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-JAGVNIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C[C@@]([2H])(C(=O)O)N)[2H])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, a deuterated isotopologue of the amino acid L-tyrosine, serves as a critical tool in advanced biomedical and pharmaceutical research. Specifically labeled with deuterium at the alpha-carbon and two positions on the phenyl ring, this stable isotope-labeled compound is primarily utilized as an internal standard for quantitative mass spectrometry-based applications. Its chemical properties, being nearly identical to the endogenous L-tyrosine, allow for precise and accurate quantification of tyrosine and its metabolites in complex biological matrices. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in a research setting.

Core Compound Data

A summary of the key quantitative data for L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, also known as L-Tyrosine-alpha,2,6-D3, is presented below. This information is essential for its application in analytical methodologies.

| Property | Value | Reference |

| Synonyms | L-Tyrosine-alpha,2,6-D3, L-Tyrosine-d3 | [1] |

| CAS Number | 71939-39-4 | [1] |

| Molecular Formula | C₉H₈D₃NO₃ | [2] |

| Molecular Weight | 184.21 g/mol | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in 1 M HCl (12.5 mg/mL) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Applications in Research and Drug Development

The primary application of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical in metabolomics, proteomics, and pharmacokinetic studies.

-

Metabolic Studies: As a tracer, it allows for the investigation of metabolic pathways involving tyrosine. Researchers can track the fate of L-tyrosine in biological systems, providing insights into both normal physiology and disease states.

-

Pharmacokinetics: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs. The use of a stable isotope-labeled internal standard is essential for correcting for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of drug candidates and their metabolites.

-

Clinical Diagnostics: Accurate measurement of tyrosine levels is crucial for the diagnosis and monitoring of metabolic disorders such as phenylketonuria (PKU) and tyrosinemia. The use of a deuterated internal standard ensures the reliability of these diagnostic tests.

Experimental Protocols

The following is a detailed methodology for the quantification of L-tyrosine in a biological matrix (e.g., plasma, urine) using L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 as an internal standard, adapted from validated LC-MS/MS methods for amino acid analysis.

Sample Preparation

-

Thawing and Centrifugation: Thaw frozen biological samples (e.g., urine, plasma) on ice. Centrifuge the samples to remove any particulate matter.

-

Internal Standard Spiking: Add a known concentration of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 solution to each sample, calibration standard, and quality control sample.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a suitable solvent such as acetonitrile or by using trichloroacetic acid (TCA). For urine samples with high protein content, a similar deproteinization step may be necessary.

-

Solid Phase Extraction (SPE) (Optional): For complex matrices, an SPE step can be employed to remove interfering substances. The sample is loaded onto an appropriate SPE cartridge, washed, and the analyte is then eluted.

-

Evaporation and Reconstitution: The resulting supernatant or eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or HILIC column is typically used for the separation of amino acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for amino acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both L-tyrosine and the deuterated internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Tyrosine | 182.1 | 136.1 |

| L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 | 185.1 | 139.1 |

Note: The exact m/z values may vary slightly depending on the instrument and its calibration. The product ion corresponds to the neutral loss of the carboxyl group.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. Key validation parameters include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible across the concentration range |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration |

Visualizations

Tyrosine Metabolic Pathway

L-tyrosine is a non-essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters and hormones.

Caption: Major metabolic pathways of L-tyrosine.

Experimental Workflow for Tyrosine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of L-tyrosine in biological samples using L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 as an internal standard.

Caption: Workflow for tyrosine quantification via LC-MS/MS.

Conclusion

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is an indispensable tool for modern bioanalytical research. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of L-tyrosine and its metabolites. The methodologies outlined in this guide provide a robust framework for its application in metabolic studies, pharmacokinetics, and clinical diagnostics, thereby facilitating advancements in our understanding of human health and disease.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, a deuterated isotopologue of the amino acid L-tyrosine. This compound, also known as L-Tyrosine-d3, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of L-tyrosine.

Core Chemical Properties

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is a stable, non-radioactive isotopically labeled version of L-tyrosine. The strategic placement of deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, unlabeled counterpart in biological matrices.

| Property | Value |

| Chemical Name | L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 |

| Synonyms | L-Tyrosine-d3, L-Tyrosine-alpha,2,6-d3 |

| Molecular Formula | C₉H₈D₃NO₃ |

| Molecular Weight | 184.21 g/mol |

| CAS Number | 71939-39-4 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98% |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 are crucial for its effective application in research. The following protocols are representative of the methods employed.

Synthesis: Catalytic Deuteration

A common method for the preparation of deuterated amino acids is through catalytic hydrogen-deuterium exchange.

Objective: To introduce deuterium atoms at the α-carbon and the aromatic ring of L-tyrosine.

Materials:

-

L-Tyrosine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C) catalyst

-

Deuterium gas (D₂)

-

Inert solvent (e.g., deuterated acetic acid, CD₃COOD)

-

Reaction vessel suitable for high-pressure reactions (e.g., Parr hydrogenator)

Procedure:

-

L-tyrosine is dissolved in a suitable deuterated solvent, such as deuterated acetic acid, in a high-pressure reaction vessel.

-

A catalytic amount of platinum(IV) oxide or platinum on carbon is added to the solution.

-

The vessel is sealed and purged with an inert gas, such as argon, to remove any air.

-

The vessel is then pressurized with deuterium gas to a specified pressure (e.g., 50 psi).

-

The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a defined period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange.

-

After the reaction is complete, the vessel is cooled to room temperature and the excess deuterium gas is carefully vented.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude deuterated L-tyrosine.

Purification: Recrystallization

Objective: To purify the synthesized L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 from unreacted starting material and byproducts.

Materials:

-

Crude L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

-

Deuterium oxide (D₂O) or a mixture of D₂O and a deuterated organic solvent (e.g., deuterated ethanol, C₂D₅OD)

Procedure:

-

The crude product is dissolved in a minimal amount of hot D₂O or a suitable solvent mixture.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent and then dried under vacuum to yield the purified L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1.

Analysis: NMR and Mass Spectrometry

Objective: To confirm the identity, purity, and isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons at the deuterated positions (α-carbon and positions 2 and 6 of the phenyl ring).

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule and can be used to confirm the overall structure.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions in the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: A stock solution of the deuterated tyrosine is prepared in a suitable solvent. Calibration standards are prepared by spiking known concentrations of the deuterated standard into a biological matrix (e.g., plasma, urine) that is free of the analyte.

-

Chromatography: The sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile with a small amount of formic acid.

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the deuterated and unlabeled L-tyrosine. The distinct mass-to-charge (m/z) ratios allow for their simultaneous detection and quantification.

Biological Significance and Signaling Pathways

L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones. The use of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 as a tracer allows for the in-depth study of these metabolic pathways.

Catecholamine Biosynthesis Pathway

L-tyrosine is the initial substrate for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). This pathway is fundamental for various physiological and neurological processes.

Caption: The enzymatic conversion of L-tyrosine to catecholamines.

By administering L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, researchers can trace the flux of tyrosine through this pathway and quantify the rates of synthesis of these vital neurotransmitters under various physiological and pathological conditions.

Experimental Workflow for Metabolic Tracing

The use of stable isotope-labeled compounds like L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is central to metabolic flux analysis. The general workflow for such an experiment is outlined below.

Caption: A typical workflow for a metabolic tracing study.

This workflow highlights the key stages, from the introduction of the labeled compound into a biological system to the final analysis of metabolic pathway dynamics. The data obtained from such experiments are invaluable for understanding disease mechanisms and for the development of novel therapeutic interventions.

A Technical Guide to the Synthesis and Purity of L-Tyrosine-d3

This technical guide provides an in-depth overview of the synthesis, purification, and purity analysis of L-Tyrosine-d3, a deuterated isotopologue of the non-essential amino acid L-Tyrosine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.

Introduction to L-Tyrosine-d3

L-Tyrosine, a precursor to several key neurotransmitters and hormones such as dopamine, norepinephrine, epinephrine, and thyroid hormones, plays a crucial role in many physiological processes.[1] The selective incorporation of deuterium into the L-Tyrosine molecule to create L-Tyrosine-d3 provides a valuable tool for scientific research. The heavier isotope imparts a distinct mass signature, allowing for its differentiation from the endogenous, unlabeled compound in biological matrices without significantly altering its chemical properties. This makes L-Tyrosine-d3 an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic pathway analysis.[2]

This guide will detail the primary synthetic routes for L-Tyrosine-d3, outline common impurities, and provide protocols for assessing its chemical and isotopic purity.

Synthesis of L-Tyrosine-d3

Several methods have been developed for the synthesis of deuterated L-Tyrosine. The choice of method often depends on the desired position of the deuterium label, the required isotopic enrichment, and the scale of the synthesis. The three primary methods are microwave-assisted isotopic exchange, deuteration using Raney alloys, and enzymatic synthesis.

Microwave-Assisted Acid-Catalyzed Isotopic Exchange

Microwave-assisted synthesis offers a rapid and efficient method for deuterium labeling of aromatic compounds.[3][4] This technique typically involves the acid-catalyzed hydrogen-deuterium exchange between a halogenated L-Tyrosine precursor and a deuterium source, such as heavy water (D₂O), under microwave irradiation. The high temperatures and pressures achieved in a microwave reactor accelerate the exchange reaction, significantly reducing reaction times compared to conventional heating methods.[3]

General Synthetic Pathway:

Caption: Microwave-assisted synthesis of L-Tyrosine-d3.

Experimental Protocol:

-

Dissolution: A sample of a halogenated L-Tyrosine derivative (e.g., 3'-iodo-L-Tyrosine) is dissolved in a solution of deuterated hydrochloric acid in heavy water (e.g., 6 M DCl in D₂O) in a sealed microwave-safe vessel.

-

Irradiation: The vessel is placed in a microwave reactor and subjected to irradiation at a specified power and for a set duration. For example, the reaction may be carried out in cycles, such as 8 cycles of 1.5 minutes at 350 W, with cooling between cycles.

-

Lyophilization: After the reaction is complete, the solvent is removed by lyophilization.

-

Purification: The crude product is purified using ion-exchange chromatography to remove unreacted starting material and byproducts. The column is first washed with distilled water to exchange labile deuterons on the amino and carboxyl groups back to protons.

-

Final Product Isolation: The fractions containing the purified L-Tyrosine-d3 are combined and lyophilized to yield the final product.

Deuteration with Raney Alloys

Raney alloys, particularly Raney nickel, are effective catalysts for hydrogen-deuterium exchange reactions. This method can be employed in two ways: by reductive debromination of a brominated L-Tyrosine precursor in a deuterated solvent or by direct H-D exchange on the aromatic ring of L-Tyrosine. These reactions are typically carried out in an alkaline solution of heavy water and have the advantage of proceeding without racemization.

General Synthetic Pathway:

Caption: Synthesis of L-Tyrosine-d3 using a Raney alloy.

Experimental Protocol:

-

Catalyst Preparation: Raney nickel catalyst is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. The resulting catalyst is a fine black powder that should be handled with care as it can be pyrophoric.

-

Reaction Setup: The brominated L-Tyrosine precursor is dissolved in an alkaline solution of heavy water (e.g., 10% NaOD in D₂O).

-

Catalytic Exchange: The prepared Raney nickel catalyst is added to the solution, and the mixture is stirred at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

-

Workup: After the reaction, the catalyst is removed by filtration. The filtrate is then neutralized, which may precipitate aluminum hydroxide if an Al-based alloy was used.

-

Purification: The crude product is purified by recrystallization or chromatography to isolate the L-Tyrosine-d3.

Enzymatic Synthesis

Enzymatic methods offer high specificity and can be used to produce enantiomerically pure L-Tyrosine-d3 under mild reaction conditions. Tyrosine phenol-lyase (TPL) is a particularly useful enzyme that catalyzes the synthesis of L-Tyrosine from phenol, pyruvate, and ammonia. By conducting this reaction in a deuterated medium or using deuterated precursors, L-Tyrosine-d3 can be synthesized.

General Synthetic Pathway:

Caption: Enzymatic synthesis of L-Tyrosine-d3.

Experimental Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing phenol, pyruvic acid, ammonium acetate, and pyridoxal-5'-phosphate (a cofactor for TPL) in a buffered heavy water solution.

-

Enzymatic Reaction: Tyrosine phenol-lyase is added to the reaction mixture, and the solution is incubated at an optimal temperature and pH for the enzyme's activity. The reaction is typically left for several days to proceed to completion.

-

Monitoring: The progress of the reaction can be monitored by HPLC.

-

Enzyme Removal: Once the reaction is complete, the enzyme is denatured and removed, for example, by heat treatment followed by centrifugation.

-

Purification: The supernatant containing the L-Tyrosine-d3 is then subjected to purification steps, such as ion-exchange chromatography, to remove unreacted substrates and byproducts.

Quantitative Data Summary

The efficiency of each synthesis method can be evaluated based on the chemical yield and the isotopic enrichment of the final product. The following table summarizes the available quantitative data for the different synthesis methods.

| Synthesis Method | Starting Material | Chemical Yield | Isotopic Enrichment | Reference(s) |

| Microwave-Assisted Isotopic Exchange | 3'-fluoro-L-Tyrosine | 50-70% | 70% | |

| 3'-chloro-L-Tyrosine | 50-70% | 60% | ||

| 3'-iodo-L-Tyrosine | 44-70% | 50-95% | ||

| Deuteration with Raney Alloy | Brominated L-Tyrosines | 34-36% | 93-94% | |

| Enzymatic Synthesis (TPL) | Phenol, Pyruvate, Ammonia | ~75% (conversion) | >90% (expected) |

Purity of L-Tyrosine-d3

Ensuring the purity of L-Tyrosine-d3 is critical for its intended applications. Purity assessment involves the identification and quantification of both chemical and isotopic impurities.

Common Impurities

Impurities in L-Tyrosine-d3 can originate from the starting materials, byproducts of the synthesis, or degradation during storage. Potential impurities include:

-

Unreacted Starting Materials: Such as halogenated L-Tyrosine or phenol.

-

Under-deuterated Species: L-Tyrosine molecules with fewer deuterium atoms than the target.

-

Related Amino Acids: Phenylalanine, if it is present in the starting materials or formed as a byproduct.

-

Enantiomeric Impurity: The presence of D-Tyrosine-d3, which can occur if racemization takes place during synthesis.

-

Byproducts from Reagents: For example, in syntheses involving coupling agents, byproducts like tetramethyl urea can be formed.

-

Oxidation Products: Such as 3-nitro-tyrosine or dityrosine, which can form upon exposure to oxidizing agents.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of L-Tyrosine-d3.

Workflow for Purity Analysis:

Caption: Analytical workflow for L-Tyrosine-d3 purity assessment.

Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC-UV):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. UV detection is used to quantify the separated components.

-

Protocol:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid, is typically employed.

-

Detection: The eluent is monitored with a UV detector at a wavelength of approximately 254 nm.

-

Analysis: The purity is determined by comparing the peak area of L-Tyrosine-d3 to the total area of all peaks in the chromatogram.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is particularly useful for identifying and quantifying impurities, even at low levels and when they co-elute with the main component.

-

Protocol:

-

LC Separation: An HPLC system, as described above, is used to separate the sample components.

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z). In tandem MS, specific ions are selected and fragmented to provide structural information, which aids in the identification of unknown impurities.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H-NMR is the primary method for determining the isotopic enrichment of L-Tyrosine-d3. The incorporation of deuterium at a specific position in the molecule results in the disappearance or significant reduction of the corresponding proton signal in the ¹H-NMR spectrum.

-

Protocol:

-

Sample Preparation: A sample of L-Tyrosine-d3 is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: A ¹H-NMR spectrum is acquired.

-

Analysis: The integral of the remaining proton signals at the deuterated positions is compared to the integrals of proton signals at non-deuterated positions to calculate the percentage of deuterium incorporation.

-

-

Conclusion

The synthesis and quality control of L-Tyrosine-d3 are critical for its reliable use in research and development. This guide has outlined the most common synthetic methods, including microwave-assisted isotopic exchange, deuteration with Raney alloys, and enzymatic synthesis, providing insights into their respective advantages and typical outcomes. Furthermore, a comprehensive approach to purity analysis, employing a combination of HPLC-UV, LC-MS/MS, and NMR, has been detailed to ensure the chemical and isotopic integrity of the final product. By following these guidelines, researchers can confidently produce and verify the quality of L-Tyrosine-d3 for their specific applications.

References

Deuterated L-Tyrosine in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated L-tyrosine in mass spectrometry. Deuterated L-tyrosine, a stable isotope-labeled analog of the amino acid L-tyrosine, serves as an invaluable tool for precise and accurate quantification in complex biological matrices. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with a distinct mass difference, make it the gold standard for internal standardization in a wide array of mass spectrometry-based assays.[1][2]

Physicochemical Properties

Deuterium labeling involves the substitution of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen with an additional neutron. This substitution results in a predictable increase in the molecular weight of the compound without significantly altering its chemical reactivity or chromatographic behavior.[3] The most common deuterated forms of L-tyrosine include L-Tyrosine-d2, L-Tyrosine-d3, and L-Tyrosine-d4 (ring-labeled).[4][5]

Table 1: Physicochemical Properties of L-Tyrosine and Deuterated Analogs

| Property | L-Tyrosine | Deuterated L-Tyrosine (Typical) | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ (for L-Tyrosine-d2) | |

| Molecular Weight | 181.19 g/mol | 183.20 g/mol (for L-Tyrosine-d2) | |

| Solubility | 0.453 g/L in water at 25°C; Soluble in alkaline solutions | Similar to L-Tyrosine | |

| Appearance | White to off-white solid | White to off-white solid |

Core Applications in Mass Spectrometry

The primary application of deuterated L-tyrosine in mass spectrometry is its use as an internal standard for isotope dilution analysis. This technique is fundamental to achieving accurate and precise quantification by correcting for variability introduced during sample preparation and analysis.

Internal Standard for Quantitative Analysis

Deuterated L-tyrosine is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to quantify endogenous L-tyrosine and its metabolites in various biological samples, including plasma, urine, and tissue extracts. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during sample processing steps such as protein precipitation, extraction, and derivatization will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard signal is then used for quantification, effectively canceling out experimental variations.

.dot

Caption: Experimental workflow using deuterated L-tyrosine as an internal standard.

Metabolic Flux Analysis

Deuterated L-tyrosine can be used as a tracer to study metabolic pathways and determine the flux of tyrosine and its conversion to other metabolites. By introducing deuterated L-tyrosine into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into the rates of metabolic reactions. For instance, the conversion of phenylalanine to tyrosine can be studied using labeled precursors.

.dot

Caption: Tracing metabolic flux from phenylalanine to catecholamines.

Protein Quantitation

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While typically 13C or 15N labeled amino acids are used, deuterated amino acids like L-tyrosine can also be employed. Cells are grown in media containing either the "light" (unlabeled) or "heavy" (deuterated) L-tyrosine. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the "heavy" and "light" peptide pairs allows for the relative quantification of proteins between the two cell populations.

Experimental Protocols

The following sections provide generalized experimental protocols for the use of deuterated L-tyrosine in mass spectrometry. It is crucial to optimize these protocols for the specific application and matrix.

Sample Preparation for Plasma Analysis

This protocol describes a common protein precipitation method for the extraction of L-tyrosine from plasma samples.

Materials:

-

Plasma sample

-

Deuterated L-tyrosine internal standard (IS) working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add a specific volume of the deuterated L-tyrosine IS working solution to achieve the desired final concentration.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold ACN to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation for Urine Analysis using Solid-Phase Extraction (SPE)

This protocol provides a more extensive cleanup for urine samples, which can contain a high concentration of interfering substances.

Materials:

-

Urine sample

-

Deuterated L-tyrosine internal standard (IS) working solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

0.1% Trifluoroacetic acid (TFA) in water (for washing)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase A)

Procedure:

-

Add a specific volume of the deuterated L-tyrosine IS working solution to 1 mL of the urine sample and vortex.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and polar impurities.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of L-tyrosine and its deuterated internal standard. Optimization is essential for achieving the best performance.

Table 2: Typical LC-MS/MS Parameters for L-Tyrosine Analysis

| Parameter | Typical Setting | Reference(s) |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Flow Rate | 0.3 - 0.5 mL/min | |

| Injection Volume | 5 - 20 µL | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MRM Transitions | L-Tyrosine: e.g., 182.1 -> 136.1; Deuterated L-Tyrosine: e.g., 184.1 -> 138.1 (for d2) | Varies with instrument |

| Capillary Voltage | 3.0 - 4.5 kV | |

| Source Temperature | 120 - 150 °C | - |

| Desolvation Temp. | 350 - 500 °C |

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analyte in unknown samples.

Table 3: Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 12,500 | 500,000 | 0.025 |

| 5 | 63,000 | 510,000 | 0.124 |

| 10 | 128,000 | 505,000 | 0.253 |

| 50 | 645,000 | 498,000 | 1.295 |

| 100 | 1,300,000 | 502,000 | 2.590 |

.dot

Caption: Core benefits of using deuterated L-tyrosine as an internal standard.

Conclusion

Deuterated L-tyrosine is an essential tool for researchers and scientists in various fields, including clinical diagnostics, pharmaceutical development, and metabolic research. Its use as an internal standard in mass spectrometry-based quantitative methods significantly enhances the accuracy, precision, and reliability of the results. This guide has provided a comprehensive overview of its properties, applications, and the fundamental experimental protocols required for its successful implementation. By adhering to best practices in sample preparation, LC-MS/MS analysis, and data interpretation, researchers can fully leverage the power of deuterated L-tyrosine to obtain high-quality quantitative data.

References

The Role of Deuterated Amino Acids in Modern Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the quest for precise and comprehensive analysis of the proteome is perpetual. Among the sophisticated tools available, deuterated amino acids have emerged as a powerful and versatile asset. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a subtle yet significant mass change that is readily detectable by mass spectrometry and can alter the properties of molecules in a way that is advantageous for nuclear magnetic resonance (NMR) spectroscopy and drug development. This technical guide provides an in-depth exploration of the core applications of deuterated amino acids in proteomics, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of Deuterated Amino Acids in Proteomics

The unique properties of deuterated amino acids have been harnessed in several key areas of proteomics:

-

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), deuterated amino acids serve as metabolic labels to differentiate protein populations from different experimental conditions. This allows for the precise relative quantification of thousands of proteins in a single experiment.[1][2][3]

-

Protein Turnover Analysis: By introducing a pulse of deuterated amino acids or heavy water (D₂O) to cells or organisms, researchers can track the rate of protein synthesis and degradation. This provides crucial insights into the dynamic nature of the proteome and how it is regulated in various physiological and pathological states.

-

Structural Biology: In protein NMR spectroscopy, deuteration is a critical tool for simplifying complex spectra and overcoming the challenges associated with large protein molecules. By selectively or uniformly replacing protons with deuterium, researchers can reduce signal overlap and enhance spectral quality, enabling the determination of high-resolution protein structures.[4][5]

-

Drug Development and Pharmacokinetics: The "Kinetic Isotope Effect" conferred by deuterium substitution can significantly alter the metabolic stability of peptide-based drugs. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of enzymatic degradation can be slowed, leading to improved pharmacokinetic profiles, such as increased half-life and enhanced therapeutic efficacy.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, showcasing the impact and utility of deuterated amino acids in proteomics.

Table 1: Protein Turnover Rates in HeLa Cells Measured by Pulse-SILAC

| Protein | Gene | Subcellular Localization | Half-life (hours) |

| Histone H4 | HIST1H4A | Nucleus | 145.8 |

| Actin, cytoplasmic 1 | ACTB | Cytoplasm | 45.7 |

| Tubulin beta chain | TUBB | Cytoplasm | 29.5 |

| GAPDH | GAPDH | Cytoplasm | 85.1 |

| Cyclin B1 | CCNB1 | Nucleus, Cytoplasm | 0.9 |

| Ornithine decarboxylase | ODC1 | Cytoplasm | 0.4 |

Data compiled from studies employing pulse-SILAC techniques to measure protein turnover.

Table 2: Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Peptide Drug

| Parameter | Non-Deuterated Peptide | Deuterated Peptide | % Change |

| Cₘₐₓ (Peak Concentration) | 850 ng/mL | 910 ng/mL | +7% |

| Tₘₐₓ (Time to Peak) | 1.5 hours | 2.0 hours | +33% |

| AUC (Total Exposure) | 6,800 ng·h/mL | 11,560 ng·h/mL | +70% |

| t₁/₂ (Half-life) | 4.2 hours | 7.8 hours | +86% |

| CL (Clearance) | 29.4 L/h | 17.3 L/h | -41% |

Hypothetical data illustrating the typical impact of deuteration on the pharmacokinetics of a peptide drug, based on the kinetic isotope effect.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated amino acids.

Protocol 1: Quantitative Proteomics using SILAC with Deuterated Leucine

This protocol outlines the steps for a classic SILAC experiment using deuterated leucine (Leu-d3) to compare protein expression between two cell populations.

1. Cell Culture and Metabolic Labeling:

-

Media Preparation: Prepare two types of SILAC-compatible DMEM/RPMI-1640 media, each deficient in L-leucine. Supplement one with normal L-leucine ("light") and the other with deuterated L-leucine (L-Leucine-d3) ("heavy"). Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

-

Cell Adaptation: Culture two populations of the desired cell line in the "light" and "heavy" media, respectively. Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light").

2. Sample Preparation:

-

Cell Lysis: Harvest both cell populations and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion:

-

Reduce the disulfide bonds in the mixed protein sample with 10 mM DTT at 56°C for 1 hour.

-

Alkylate the cysteine residues with 55 mM iodoacetamide at room temperature in the dark for 45 minutes.

-

Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

3. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: Desalt the digested peptides using a C18 StageTip. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant. The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein between the two experimental conditions.

Protocol 2: Protein Turnover Analysis using Heavy Water (D₂O) Labeling

This protocol describes a method for measuring protein turnover rates in cultured cells by metabolic labeling with heavy water.

1. Cell Culture and Labeling:

-

Media Preparation: Prepare the standard cell culture medium for the cell line of interest.

-

Labeling: Replace the normal medium with a medium containing a known enrichment of D₂O (e.g., 4-8%). Culture the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to create a time-course of deuterium incorporation.

2. Sample Preparation:

-

Cell Harvest and Lysis: At each time point, harvest the cells, wash with PBS, and lyse them in a suitable buffer.

-

Protein Extraction and Digestion: Extract the proteins and perform in-solution or in-gel digestion with trypsin as described in Protocol 1.

3. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis:

-

Identify peptides using a standard database search algorithm.

-

For each identified peptide, extract the isotopic distribution at each time point.

-

The rate of incorporation of deuterium into the peptide will cause a shift in the isotopic envelope over time.

-

Calculate the rate of protein synthesis (and subsequently, the half-life) by fitting the rate of change in the isotopic distribution to a kinetic model. Specialized software can be used for this analysis.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

SILAC Experimental Workflow

Caption: A schematic of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

Protein Turnover Analysis Workflow with D₂O

Caption: The experimental workflow for measuring protein turnover using heavy water (D₂O) labeling.

Impact of Deuteration on Drug Metabolism

Caption: The kinetic isotope effect of deuteration on slowing the metabolic degradation of a peptide drug.

References

- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 (CAS: 71939-39-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, a deuterated analog of the amino acid L-Tyrosine. This stable isotope-labeled compound is a critical tool in metabolic research, particularly in studies involving neurotransmitter biosynthesis and protein metabolism. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification and as a tracer to elucidate metabolic pathways.

Core Compound Data

L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, also known as L-Tyrosine-d3, is a non-radioactive, isotopically enriched compound where three hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the endogenous, unlabeled L-Tyrosine in biological samples.

| Property | Value | Reference |

| CAS Number | 71939-39-4 | [1][2] |

| Unlabeled CAS Number | 60-18-4 | [1][2] |

| Molecular Formula | C₉H₈D₃NO₃ | [1] |

| Molecular Weight | 184.21 g/mol | |

| Isotopic Enrichment | ≥98 atom % D | |

| Synonyms | L-Tyrosine-d3, L-Tyrosine-α,2,6-d3, (2S)-2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid |

Application in Research

The primary utility of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 stems from its identity as a heavy-labeled analog of L-Tyrosine. This property is leveraged in two main experimental approaches:

-

Internal Standard for Quantitative Analysis: In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard. It is added to biological samples at a known concentration at the beginning of sample preparation. Because it is chemically identical to the endogenous L-Tyrosine, it experiences the same extraction inefficiencies and matrix effects. By comparing the mass spectrometer's signal of the labeled standard to the unlabeled analyte, a precise and accurate quantification of the endogenous L-Tyrosine can be achieved.

-

Metabolic Tracer: This labeled amino acid can be introduced into cellular or whole-organism systems to trace the metabolic fate of L-Tyrosine. By tracking the appearance of the deuterium label in downstream metabolites, researchers can quantitatively measure the flux through specific metabolic pathways. A prominent application is in the study of catecholamine biosynthesis, where the conversion of L-Tyrosine to L-DOPA, and subsequently to dopamine, can be monitored.

Signaling and Metabolic Pathways

L-Tyrosine is a precursor to several critical signaling molecules and metabolic intermediates. The metabolism of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 follows the same pathways as its unlabeled counterpart. A key pathway that can be traced using this labeled compound is the synthesis of dopamine.

References

The Gold Standard of Quantification: A Technical Guide to the Benefits of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and other scientific research areas, the pursuit of accurate and precise quantification is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), has become the benchmark for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]

This technical guide provides an in-depth exploration of the core principles behind the use of deuterated internal standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application.

The Core Advantage: Mitigating Variability and Enhancing Accuracy

The fundamental principle of an internal standard (IS) is to introduce a known quantity of a compound that is chemically and physically similar to the analyte of interest into every sample, calibrator, and quality control sample.[2] This IS co-elutes with the analyte and experiences variations in the analytical process to the same extent, allowing for reliable correction and accurate quantification.[2] Deuterated internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[3] This near-identical nature allows them to effectively compensate for variability throughout the entire analytical workflow, from sample preparation and injection volume to instrument response.[4]

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because deuterated standards have almost identical physicochemical properties to the analyte, they co-elute and are affected by the matrix in a very similar way. This allows for accurate correction of the analyte's signal, leading to more reliable quantification.

Quantitative Performance: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is consistently demonstrated in experimental data. The following tables summarize the quantitative performance from published studies, highlighting improved accuracy and precision.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 | |

| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |

Table 2: Comparison of an Analogous vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

| Analyte | Internal Standard | Mean Bias (%) | Standard Deviation |

| Kahalalide F | Analog IS | 96.8 | 8.6 |

| Kahalalide F | Deuterated IS | 100.3 | 7.6 |

| The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD). |

Table 3: Comparison of Interpatient Assay Imprecision for Sirolimus

| Internal Standard | Coefficient of Variation (CV) |

| Desmethoxyrapamycin (DMR) - Structural Analog | 7.6% - 9.7% |

| Sirolimus-d3 (SIR-d3) - Deuterated | 2.7% - 5.7% |

| This data demonstrates a statistically significant improvement in precision when using a deuterated internal standard. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are protocols for key experiments.

Protocol 1: Evaluation of Matrix Effects

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

Objective: To determine the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

-

Analyte of interest

-

Deuterated internal standard

-

Blank biological matrix (e.g., human plasma) from at least six different sources

-

All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

-

Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of the analyte and the deuterated IS in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.

-

Sample Set Preparation:

-

Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at the desired concentration.

-

Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

-

Set 3 (Internal Standard in neat solution): Prepare a solution of the deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

-

Set 4 (Internal Standard in post-extraction spiked matrix): Use the same extracted blank plasma samples from Set 2 and spike them with the deuterated IS at the same concentration as in Set 3.

-

-

Sample Analysis: Analyze all prepared samples by LC-MS/MS.

-

Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).

Protocol 2: Protein Precipitation for Plasma Sample Analysis

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (ACN) with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis of Immunosuppressants in Whole Blood

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.

Sample Preparation:

-

To 50 µL of a whole blood sample, add the deuterated internal standard solution.

-

Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant containing the analytes and internal standards to a new plate or vial for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted samples into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the immunosuppressants from other matrix components.

-

Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer for detection and quantification.

Data Analysis and Quantification:

-

Peak Integration: Integrate the peak areas of the analyte and the corresponding deuterated internal standard.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

-

Concentration Determination: Determine the concentrations of the immunosuppressants in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Concepts

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships.

Conclusion

The use of deuterated internal standards provides a robust and reliable approach to correcting for the inherent variability in the analysis of complex samples. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, justifies their position as the preferred choice for achieving the highest quality quantitative data in pharmaceutical development and other scientific research areas. While potential challenges such as isotopic instability and chromatographic shifts can exist, careful method development and validation can mitigate these issues, leading to reliable and high-quality data.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as a pinnacle of analytical chemistry, offering unparalleled accuracy and precision in the quantification of molecules within complex biological matrices. Regarded as a definitive method, its application is crucial in fields ranging from pharmaceutical development and clinical diagnostics to biomarker validation and metabolic research.[1][2][3] This technical guide delves into the core principles of SID-MS, provides detailed experimental methodologies, and illustrates its application in understanding complex biological systems.

Core Principles of Stable Isotope Dilution Mass Spectrometry

The foundational principle of SID-MS lies in the use of a stable isotope-labeled (SIL) version of the analyte of interest as an internal standard (IS).[1][2] This SIL internal standard is chemically identical to the analyte but possesses a greater mass due to the incorporation of heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).

A precisely known quantity of the SIL internal standard is added to the sample at the earliest stage of preparation, a process known as "spiking." This ensures that the native analyte and the internal standard are homogenously mixed and are subjected to the identical experimental conditions throughout the entire analytical workflow, including extraction, derivatization, and ionization.

Because the analyte and its SIL counterpart have virtually identical physicochemical properties, they experience the same degree of loss during sample processing and exhibit the same response to matrix effects (e.g., ion suppression or enhancement) during mass spectrometric analysis. Consequently, the ratio of the signal from the native analyte to that of the SIL internal standard remains constant, irrespective of sample recovery or matrix interferences. By measuring this ratio, the concentration of the native analyte in the original sample can be determined with exceptional accuracy.

The key advantages of SID-MS include:

-

High Accuracy and Precision: By correcting for procedural variations and matrix effects, SID-MS can reduce the uncertainty of measurement results significantly.

-

High Specificity: The use of tandem mass spectrometry (MS/MS) in conjunction with SID provides exceptional selectivity, allowing for the differentiation of the analyte from other closely related compounds.

-

Improved Sensitivity: The "carrier effect" of the SIL internal standard can help to prevent the loss of trace amounts of the analyte due to non-specific binding during sample handling.

Experimental Protocols

The successful implementation of SID-MS requires meticulous attention to detail in every step of the analytical process. Below is a representative protocol for the quantification of a drug in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application of SID-MS in drug development.

Protocol: Quantification of a Therapeutic Drug in Human Plasma by LC-SID-MS/MS

1. Preparation of Standards and Reagents

-

Analyte Stock Solution: Prepare a stock solution of the drug of interest in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

SIL Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled drug at a concentration of 1 mg/mL in the same solvent.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected therapeutic range.

-

Internal Standard Working Solution: Dilute the SIL internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that will be added to all samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to the sample.

-

Vortex vigorously for 1-2 minutes to facilitate protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program is employed to separate the analyte from endogenous plasma components.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer (MS): A triple quadrupole (TQ) mass spectrometer is the instrument of choice for targeted quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL internal standard.

-

4. Data Analysis and Quantification

-

Integrate the chromatographic peak areas for the selected MRM transitions of the native analyte and the SIL internal standard for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all standards, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Apply a linear regression model, often with a 1/x² weighting, to the calibration data.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

A critical component of a SID-MS assay is method validation to ensure its reliability for the intended application. The results of the validation experiments are typically summarized in tables.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | Within acceptable accuracy and precision | 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.8% |

| Recovery | Consistent and reproducible | 85% - 92% |

| Table 1: Representative method validation summary for a SID-MS assay. |

Mandatory Visualization

Diagrams are essential for visualizing the logical flow and principles of SID-MS. The following diagrams were created using the Graphviz DOT language to illustrate the core workflow and the principle of isotope dilution.

Application in Signaling Pathway Analysis: The mTOR Pathway

SID-MS coupled with targeted proteomics is a powerful tool for elucidating the dynamics of signaling pathways. The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism, and its dysregulation is implicated in diseases like cancer. SID-MS can be used to accurately quantify the expression levels of key proteins within this pathway, providing insights into its activation state.

Conclusion

Stable Isotope Dilution Mass Spectrometry represents the gold standard for quantitative analysis in a multitude of scientific disciplines, particularly in the realm of drug development. Its capacity to deliver highly accurate and precise measurements by mitigating the common pitfalls of sample loss and matrix effects is unmatched. The detailed experimental protocols and the ability to apply SID-MS to the intricate study of signaling pathways, such as the mTOR network, highlight its versatility and critical importance in modern research. For scientists and researchers seeking the highest level of confidence in their quantitative data, SID-MS is an indispensable tool.

References

Methodological & Application

Application Note: Quantitative Proteomics Workflow Using L-Tyrosine-d3 for Studying Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique allows for the accurate relative quantification of thousands of proteins between different cell populations.[3][4] The core principle of SILAC involves replacing a standard "light" amino acid in the cell culture medium with a "heavy" stable isotope-labeled counterpart.[4] As cells grow and divide, they incorporate these heavy amino acids into their newly synthesized proteins. By mixing protein lysates from cells grown in "light" and "heavy" media, a direct comparison of protein abundance can be made by analyzing the relative intensities of the corresponding peptide pairs in the mass spectrometer.

This application note details a quantitative proteomics workflow utilizing L-Tyrosine-d3, a deuterium-labeled stable isotope of L-Tyrosine, for the investigation of cellular signaling pathways, with a specific focus on the Epidermal Growth Factor Receptor (EGFR) signaling cascade. L-Tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, and its dysregulation is frequently implicated in diseases such as cancer. The use of L-Tyrosine-d3 enables the precise quantification of changes in protein expression and tyrosine phosphorylation events in response to various stimuli, providing valuable insights for basic research and drug development.

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using L-Tyrosine-d3 is depicted below. This workflow is designed to compare protein expression and phosphorylation changes between a control and a treated cell population (e.g., stimulation with a growth factor).

Experimental Protocols

SILAC Labeling with L-Tyrosine-d3

Objective: To metabolically label the proteome of cultured cells with either "light" L-Tyrosine or "heavy" L-Tyrosine-d3.

Materials:

-

Cell line of interest (e.g., A431 cells for EGFR studies)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Tyrosine (light)

-

L-Tyrosine-d3 (heavy)

-

Standard cell culture reagents and equipment

Protocol:

-

Prepare SILAC Media:

-

Light Medium: Supplement the tyrosine-deficient medium with 10% dFBS, penicillin/streptomycin, and the standard concentration of L-Tyrosine.

-

Heavy Medium: Supplement the tyrosine-deficient medium with 10% dFBS, penicillin/streptomycin, and L-Tyrosine-d3 at the same concentration as the light amino acid.

-

-

Cell Adaptation:

-

Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of L-Tyrosine-d3.

-

Monitor the incorporation efficiency by performing a small-scale mass spectrometry analysis after several passages. The efficiency should be >97% for accurate quantification.

-

Simultaneously culture a parallel population of cells in the "light" SILAC medium.

-

Stimulation of EGFR Signaling Pathway

Objective: To induce the EGFR signaling cascade in the L-Tyrosine-d3 labeled cells.

Materials:

-

"Heavy" and "light" labeled cells from Protocol 1

-

Serum-free SILAC media (light and heavy)

-

Recombinant Human Epidermal Growth Factor (EGF)

-

Phosphate Buffered Saline (PBS), ice-cold

Protocol:

-

Serum Starvation:

-

Once the cells have reached 80-90% confluency, replace the SILAC media with the corresponding serum-free SILAC media.

-

Incubate the cells for 12-24 hours to synchronize them and reduce basal signaling activity.

-

-

EGF Stimulation:

-

Treat the "heavy" labeled cells with an optimized concentration of EGF (e.g., 100 ng/mL) for a specific duration (e.g., 10 minutes) to activate the EGFR pathway.

-

Treat the "light" labeled cells with a vehicle control (e.g., sterile PBS).

-

-

Harvesting:

-

Immediately after stimulation, wash the cells twice with ice-cold PBS to stop the signaling process.

-

Lyse the cells directly on the plate using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Extraction, Digestion, and Phosphopeptide Enrichment

Objective: To prepare protein lysates, digest them into peptides, and enrich for phosphotyrosine-containing peptides.

Materials:

-

Cell lysates from Protocol 2

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Anti-phosphotyrosine (pY) antibody-conjugated beads

-

Wash and elution buffers for immunoprecipitation

Protocol:

-

Protein Quantification and Mixing:

-

Determine the protein concentration of the "light" and "heavy" cell lysates using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

-

-

Reduction, Alkylation, and Digestion:

-

Reduce the disulfide bonds in the mixed protein lysate with DTT.

-

Alkylate the free cysteine residues with IAA.

-

Digest the proteins into peptides overnight using trypsin.

-

-

Phosphotyrosine Peptide Enrichment:

-

Incubate the digested peptide mixture with anti-phosphotyrosine (pY) antibody-conjugated beads to specifically capture tyrosine-phosphorylated peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched phosphotyrosine peptides from the beads.

-

Desalt the eluted peptides using C18 StageTips before LC-MS/MS analysis.

-

LC-MS/MS Analysis and Data Processing

Objective: To separate and analyze the peptides by mass spectrometry and to identify and quantify the proteins and phosphopeptides.

Protocol:

-

LC-MS/MS Analysis:

-

Analyze the desalted peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

-

Note on Deuterium Labeling: Be aware that deuterium-labeled peptides may have a slight shift in retention time, typically eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This should be accounted for during data analysis.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.

-

Search the data against a human protein database to identify peptides and proteins.

-

Specify L-Tyrosine-d3 as a variable modification to enable the software to identify and quantify the "heavy" labeled peptides. The mass difference for L-Tyrosine-d3 is +3.0188 Da.

-

Calculate the Heavy/Light (H/L) ratios for each identified protein and phosphopeptide.

-

Data Presentation

The quantitative data from the SILAC experiment should be summarized in clear and structured tables. Below are examples of how to present the data for both the total proteome and the enriched phosphoproteome.

Table 1: Quantitative Analysis of the Total Proteome in Response to EGF Stimulation

| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 1.15 | 0.34 | Unchanged |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 1.08 | 0.41 | Unchanged |

| P27361 | SOS1 | Son of sevenless homolog 1 | 0.98 | 0.82 | Unchanged |

| P42771 | SHC1 | SHC-transforming protein 1 | 1.12 | 0.38 | Unchanged |

| Q07817 | GAB1 | GRB2-associated-binding protein 1 | 1.05 | 0.65 | Unchanged |

Table 2: Quantitative Analysis of the Phosphoproteome in Response to EGF Stimulation